molecular formula C18H16N2O4S B2470657 4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid CAS No. 1008004-77-0

4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid

Cat. No.: B2470657
CAS No.: 1008004-77-0
M. Wt: 356.4
InChI Key: MFIXAGLTBWJEKI-UHFFFAOYSA-N
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Description

4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoic acid moiety, and a m-tolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the thiazolidine ring, followed by the introduction of the m-tolylamino group and the benzoic acid moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid include:

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

4-[[5-(3-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-11-3-2-4-14(9-11)19-15-16(21)20(18(24)25-15)10-12-5-7-13(8-6-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIXAGLTBWJEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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